2-Naphthamide, N-hexyl-
Description
2-Naphthamide, N-hexyl- is an organic compound belonging to the naphthamide class, characterized by a naphthalene ring system substituted with a hexylamide group (-NH-C₆H₁₃) at the 2-position. Its molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol.
Properties
Molecular Formula |
C17H21NO |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
N-hexylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H21NO/c1-2-3-4-7-12-18-17(19)16-11-10-14-8-5-6-9-15(14)13-16/h5-6,8-11,13H,2-4,7,12H2,1H3,(H,18,19) |
InChI Key |
DQECOBQUVOZGQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Naphthamide, N-hexadecyl- (C₂₇H₄₁NO)
- Structural Differences : The hexadecyl chain (C₁₆H₃₃) replaces the hexyl group (C₆H₁₃), significantly increasing molecular weight (395.62 g/mol vs. 253.34 g/mol).
- Property Implications :
- Lipophilicity : The longer alkyl chain in the hexadecyl derivative enhances hydrophobicity, reducing aqueous solubility compared to the hexyl variant.
- Phase Behavior : Likely higher melting point and viscosity due to stronger van der Waals interactions in the hexadecyl compound.
- Applications : Such long-chain naphthamides are often used in surfactants or lubricant additives, whereas shorter chains (hexyl) may favor solubility in polar solvents for pharmaceutical intermediates.
3-Hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide (C₁₉H₁₇NO₃)
- Structural Differences :
- A hydroxyl (-OH) group at the 3-position of the naphthalene ring.
- A substituted phenyl group (2-methoxy-5-methylphenyl) as the amide substituent.
- Bioactivity: Such substitutions are common in drug design (e.g., kinase inhibitors), contrasting with the simpler hexyl derivative, which may serve as a synthetic intermediate.
Ranitidine-Related Acetamides (e.g., Nitroacetamide Derivatives)
- Structural Differences : These compounds feature nitro groups, furan rings, and sulfur-containing chains, unlike the purely hydrocarbon-substituted 2-naphthamide.
- Functional Contrast :
- Electron-Withdrawing Effects : Nitro groups reduce electron density on the amide, altering reactivity in nucleophilic substitutions.
- Pharmacological Relevance : Ranitidine derivatives target histamine receptors, whereas 2-naphthamides are less studied in medicinal contexts.
Data Table: Key Structural and Molecular Comparisons
Research Findings and Limitations
- Synthetic Utility : Shorter alkyl chains (hexyl) in naphthamides improve compatibility with polar reaction media, as seen in coupling reactions for polyamide synthesis .
- Thermal Stability : Longer chains (hexadecyl) increase thermal degradation resistance, critical for industrial applications .
- Bioactivity Gaps : Unlike the hydroxyl-substituted naphthamide , N-hexyl-2-naphthamide lacks documented pharmacological data, highlighting a research gap.
Notes on Evidence Limitations
- Discrepancies in alkyl chain length (hexyl vs. hexadecyl) underscore the need for precise compound identification in future studies.
Q & A
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